molecular formula C12H11ClF3NO B2509354 1-(2-Chloro-6-fluorobenzoyl)-4,4-difluoropiperidine CAS No. 2329327-84-4

1-(2-Chloro-6-fluorobenzoyl)-4,4-difluoropiperidine

Cat. No.: B2509354
CAS No.: 2329327-84-4
M. Wt: 277.67
InChI Key: UKCHRQALLSZDOA-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzoyl)-4,4-difluoropiperidine is a synthetic organic compound that features a piperidine ring substituted with a 2-chloro-6-fluorobenzoyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorobenzoyl)-4,4-difluoropiperidine typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 4,4-difluoropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorobenzoyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The benzoyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation and reduction can yield carboxylic acids and alcohols, respectively.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzoyl)-4,4-difluoropiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzoyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-fluorobenzoyl)pyrrolidine
  • 1-(2-Chloro-4-fluorobenzoyl)pyrrolidine
  • 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine

Uniqueness

1-(2-Chloro-6-fluorobenzoyl)-4,4-difluoropiperidine is unique due to the presence of both a 2-chloro-6-fluorobenzoyl group and two fluorine atoms on the piperidine ring. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO/c13-8-2-1-3-9(14)10(8)11(18)17-6-4-12(15,16)5-7-17/h1-3H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCHRQALLSZDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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